molecular formula C9H10BrNO3S B2760240 N-(4-Bromo-2-methanesulfonylphenyl)acetamide CAS No. 1951445-05-8

N-(4-Bromo-2-methanesulfonylphenyl)acetamide

Cat. No.: B2760240
CAS No.: 1951445-05-8
M. Wt: 292.15
InChI Key: IJCCMGZXIAJZJD-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methanesulfonylphenyl)acetamide is a chemical compound with the molecular formula C9H10BrNO3S and a molecular weight of 292.15 g/mol It is characterized by the presence of a bromo group and a methanesulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methanesulfonylphenyl)acetamide typically involves the bromination of a suitable phenyl precursor followed by the introduction of the methanesulfonyl group and subsequent acetamidation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine. Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methanesulfonylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolyzing Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield N-substituted derivatives, while oxidation of the methanesulfonyl group forms sulfone derivatives .

Scientific Research Applications

N-(4-Bromo-2-methanesulfonylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromo and methanesulfonyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-methylphenyl)acetamide
  • N-(4-Chloro-2-methanesulfonylphenyl)acetamide
  • N-(4-Bromo-2-methanesulfonylphenyl)benzamide

Uniqueness

N-(4-Bromo-2-methanesulfonylphenyl)acetamide is unique due to the presence of both bromo and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-(4-bromo-2-methylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3S/c1-6(12)11-8-4-3-7(10)5-9(8)15(2,13)14/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCCMGZXIAJZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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